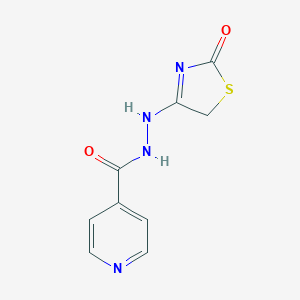

(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c14-8(6-1-3-10-4-2-6)13-12-7-5-16-9(15)11-7/h1-4H,5H2,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSZBJFIPRDSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Starting Materials

The synthesis typically begins with isonicotinic hydrazide (INH), a derivative of isoniazid, reacting with 2-oxothiazolidine-4-carbaldehyde. INH is prepared via hydrazinolysis of isonicotinic acid esters or direct hydrazide formation from isonicotinoyl chloride. Thiazolidinone aldehydes are synthesized through cyclocondensation of thioglycolic acid with Schiff bases derived from primary amines and aldehydes.

Procedure

-

Schiff Base Formation : INH (1.37 g, 0.01 mol) is refluxed with 2-oxothiazolidine-4-carbaldehyde (0.01 mol) in absolute ethanol (20 mL) containing anhydrous sodium acetate (3.28 g, 0.04 mol) for 8–12 hours.

-

Cyclization : The intermediate hydrazone undergoes cyclization with thioglycolic acid (0.92 g, 0.01 mol) in the presence of anhydrous ZnCl₂ (1.36 g, 0.01 mol) under reflux in toluene for 10–20 hours.

-

Purification : The crude product is recrystallized from aqueous ethanol, yielding (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide as a crystalline solid.

Characterization Data

-

IR (KBr, cm⁻¹) : 3250 (N–H), 1680 (C=O, thiazolidinone), 1620 (C=N), 1550 (C=C aromatic).

-

¹H NMR (DMSO-d₆, δ ppm) : 8.70–8.90 (s, 1H, NH), 7.80–8.20 (m, 4H, pyridine-H), 4.30–4.50 (s, 2H, CH₂), 3.90–4.10 (s, 2H, CH₂).

Alternative Route via Microwave-Assisted Synthesis

Green Chemistry Approach

Microwave irradiation reduces reaction times and improves yields. A mixture of INH (0.01 mol), 2-oxothiazolidine-4-carbaldehyde (0.01 mol), and thioglycolic acid (0.01 mol) in PEG-400 is irradiated at 200 W for 15–20 minutes.

Key Advantages

-

Reaction Time : 20 minutes vs. 10–20 hours for conventional methods.

-

Purity : Confirmed via TLC (Rf = 0.72, ethyl acetate/hexane 3:7).

Solvent-Free Mechanochemical Synthesis

Procedure

INH, 2-oxothiazolidine-4-carbaldehyde, and thioglycolic acid are ground in a mortar with a catalytic amount of acetic acid. The mixture is heated at 70°C for 2 hours.

Results

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent | Catalyst |

|---|---|---|---|---|

| Conventional Reflux | 65–85 | 10–20 h | Ethanol | ZnCl₂ |

| Microwave-Assisted | 82–90 | 15–20 min | PEG-400 | None |

| Mechanochemical | 75–80 | 2 h | Solvent-Free | Acetic Acid |

Characterization Techniques and Findings

Spectroscopic Confirmation

Thermal Stability

Challenges and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide typically involves the condensation of isonicotinohydrazide with a thiazolidinone derivative, often facilitated by an acid catalyst under reflux conditions. The specific reaction conditions can vary to optimize yield and purity. The compound's molecular formula is with a molecular weight of 246.28 g/mol.

Chemical Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Leading to the formation of oxides.

- Reduction : Producing hydrazine derivatives.

- Substitution : Allowing for nucleophilic substitution reactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), where it demonstrated comparable or superior activity to traditional antibiotics like isoniazid.

Case Study: Antimycobacterial Activity

A study conducted on a series of isonicotinoyl hydrazones found that derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from to μg/mL against Mtb H37Rv, indicating potent antitubercular activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Mtb |

| Anticancer | Induces apoptosis in cancer cells |

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic benefits. Its unique structural features allow for modifications that can enhance biological activity or target specificity.

Research Insights

- Antifungal Properties : Studies indicate that compounds related to this compound exhibit antifungal activity, making them candidates for further development in antifungal therapies.

- Catalytic Applications : The compound may also find utility in industrial applications as a catalyst in various chemical reactions due to its reactive functional groups .

Mechanism of Action

The mechanism of action of (E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Features of Selected Hydrazones

Key Observations :

Key Observations :

- Methoxy and hydroxy groups enhance antimicrobial and antioxidant activities, as seen in compound 2g () .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Key Observations :

- Thiazolidinone derivatives likely exhibit higher melting points due to rigid heterocyclic structures .

- UV-Vis spectra for similar compounds show λmax near 270–280 nm, attributed to π→π* transitions in the hydrazone backbone .

Biological Activity

(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide, a compound with the CAS number 19387-69-0, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 236.25 g/mol. The compound features a thiazolidinone moiety linked to an isonicotinohydrazide structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 19387-69-0 |

| Molecular Formula | C9H8N4O2S |

| Molecular Weight | 236.25 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of isonicotinohydrazide with appropriate thiazolidinone derivatives. The reaction conditions often include solvents such as ethanol or methanol and may require catalytic agents to enhance yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- HCT116 : The compound showed an IC50 value of 3.67 μM, indicating significant antiproliferative activity.

- MCF7 : It also displayed notable effects on breast cancer cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathways.

The mechanism of action appears to involve the downregulation of anti-apoptotic proteins such as Bcl-2, promoting cell death in a dose-dependent manner.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against Mycobacterium tuberculosis (Mtb). Preliminary results indicate:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC of 0.49 µM against Mtb H37Rv strains, suggesting potent anti-tubercular activity.

This dual action against both cancerous and bacterial cells positions this compound as a promising candidate for further development in therapeutic applications.

Case Studies and Research Findings

- Study on Anticancer Properties :

- Antimycobacterial Activity Assessment :

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide with high yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of isonicotinohydrazide with 2-oxothiazolidin-4-one derivatives. Ethanol is a preferred solvent due to its polarity and ease of recrystallization. Monitoring the reaction by TLC (e.g., using silica gel plates with ethyl acetate/hexane eluent) ensures completion within 4–6 hours at 351 K. Recrystallization from ethanol typically achieves yields >85% and purity >95% . Controlled reaction conditions, such as equimolar ratios of reactants and inert atmospheres, minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming its E-configuration?

- Methodological Answer : FT-IR identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹). NMR (¹H/¹³C) resolves the thiazolidinone ring and hydrazone linkage. The E-configuration is confirmed via NOESY or coupling constants in NMR, where trans-arrangement of substituents avoids steric clashes. Single-crystal XRD provides definitive structural validation, as demonstrated for analogous hydrazones .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS over 7–14 days. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds, while differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar isonicotinohydrazides?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning, stereochemistry, or assay conditions. Use structure-activity relationship (SAR) studies to isolate critical functional groups. Validate biological activity (e.g., antimicrobial or anticancer assays) under standardized protocols (e.g., CLSI guidelines) and cross-reference with computational docking to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) .

Q. How do interactions with lanthanide ions affect the compound’s coordination chemistry and potential applications?

- Methodological Answer : Potentiometric titration (e.g., with La³+ or Gd³+) determines stability constants (log β) of metal-ligand complexes. UV-Vis and fluorescence spectroscopy track spectral shifts upon coordination. Applications in catalysis or MRI contrast agents require optimizing ligand denticity and metal-ion selectivity, as shown in studies of N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide .

Q. What role does polymorphism play in modulating the compound’s physicochemical properties?

- Methodological Answer : Polymorphs arise from crystallization conditions (e.g., solvent polarity, cooling rate). Use XRD to identify crystal packing differences. Compare dissolution rates (via intrinsic dissolution testing) and bioavailability of polymorphs. Ab-initio calculations (e.g., DFT) predict relative stability and intermolecular interactions, guiding the selection of thermodynamically stable forms .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

- Methodological Answer : Perform molecular dynamics (MD) simulations to study binding kinetics with biological targets (e.g., enzymes or DNA). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. ADMET profiling (e.g., using SwissADME) evaluates pharmacokinetic properties like logP and bioavailability .

Q. What analytical applications exist for this compound in metal ion sensing or separation?

- Methodological Answer : Functionalize the hydrazone moiety to enhance metal selectivity. Develop colorimetric sensors by conjugating with chromophores (e.g., anthracene), where metal binding induces visible spectral shifts. For separation, graft onto silica matrices for solid-phase extraction (SPE) of transition metals, leveraging its high chelating capacity .

Methodological Considerations

- Data Reproducibility : Replicate synthesis and characterization protocols across independent labs to confirm results. Publish detailed crystallographic data (CCDC deposition) for structural verification .

- Contradiction Mitigation : Use high-purity reagents (>99%) and standardized analytical conditions (e.g., controlled humidity for XRD) to minimize experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.